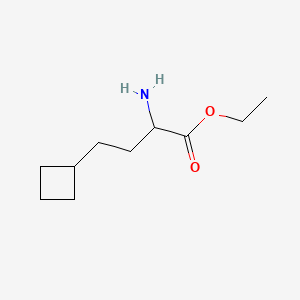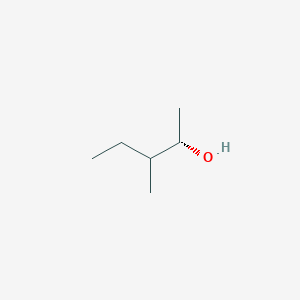
(2S)-3-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Methylpentan-2-ol is an organic compound with the molecular formula C6H14O. It is a chiral secondary alcohol, meaning it has a carbon atom bonded to a hydroxyl group (-OH) and two other carbon atoms, with one of these carbons being part of a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2S)-3-Methylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-3-Methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-pentanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to form 3-methylpentane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2-chloropentane.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 3-Methyl-2-pentanone.
Reduction: 3-Methylpentane.
Substitution: 3-Methyl-2-chloropentane.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Methylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs.
Industry: this compound is utilized in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (2S)-3-methylpentan-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze the oxidation of the alcohol to the corresponding ketone. The compound’s chiral nature allows it to participate in stereospecific reactions, influencing the outcome of asymmetric syntheses.
Vergleich Mit ähnlichen Verbindungen
(2R)-3-Methylpentan-2-ol: The enantiomer of (2S)-3-methylpentan-2-ol, differing in the spatial arrangement of atoms around the chiral center.
3-Methyl-2-pentanol: An isomer with the hydroxyl group on the second carbon but lacking chirality.
2-Methyl-2-pentanol: Another isomer with the hydroxyl group on the second carbon but with a different carbon chain arrangement.
Uniqueness: this compound’s uniqueness lies in its chiral nature, which makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its specific spatial configuration allows for selective interactions in biological and chemical systems, distinguishing it from its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C6H14O |
|---|---|
Molekulargewicht |
102.17 g/mol |
IUPAC-Name |
(2S)-3-methylpentan-2-ol |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3/t5?,6-/m0/s1 |
InChI-Schlüssel |
ZXNBBWHRUSXUFZ-GDVGLLTNSA-N |
Isomerische SMILES |
CCC(C)[C@H](C)O |
Kanonische SMILES |
CCC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


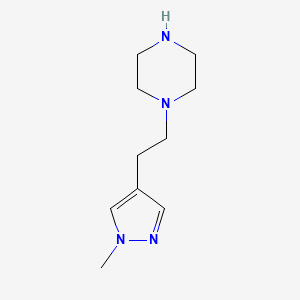
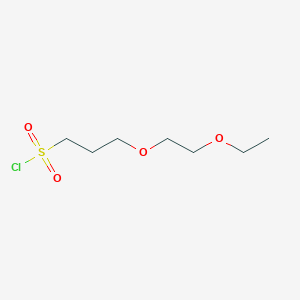
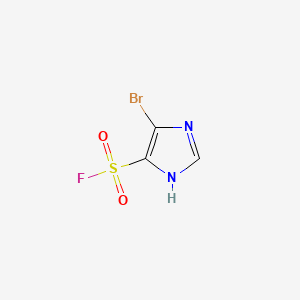
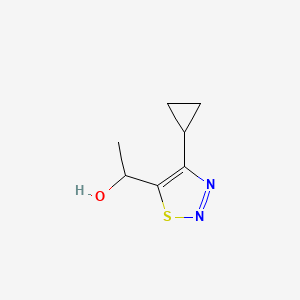
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
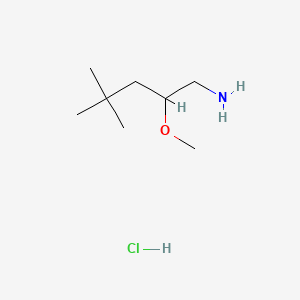
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
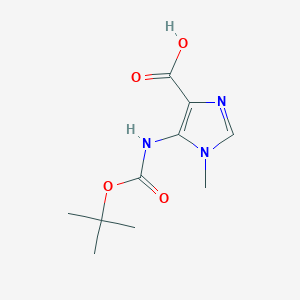
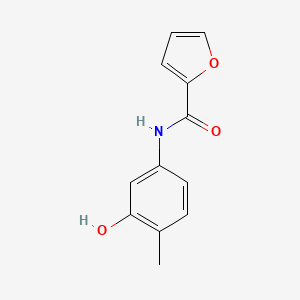
![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)

![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)
